molecular formula C10H17N3 B1351937 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine CAS No. 56547-82-1

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1351937
CAS No.: 56547-82-1
M. Wt: 179.26 g/mol
InChI Key: QCFRHISLUKNFQV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C10H17N3. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of cyclohexylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
  • 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
  • 3-(4-(Methylthio)phenyl)-1H-pyrazol-5-amine

These compounds share a similar pyrazole core but differ in their substituents, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

2-cyclohexyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFRHISLUKNFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404389
Record name 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56547-82-1
Record name 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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